

Application Notes and Protocols for Diglycerol-Based Biodegradable Packaging Materials

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Diglycerol*

Cat. No.: B7805268

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

The increasing demand for sustainable and environmentally friendly materials has driven research into biodegradable polymers as alternatives to conventional petroleum-based plastics. **Diglycerol**, a readily available and biocompatible polyol derived from renewable resources, has emerged as a promising building block for the synthesis of biodegradable polyesters and polyurethanes suitable for packaging applications. These materials offer the potential for reduced environmental impact through their ability to degrade into non-toxic products.

These application notes provide an overview of the synthesis, characterization, and biodegradation of **diglycerol**-based polymers for packaging applications. Detailed experimental protocols for key synthesis and testing methods are included to facilitate research and development in this field.

Data Presentation

Mechanical Properties of Diglycerol-Based Polyesters

The mechanical properties of biodegradable films are crucial for their application in packaging. The following table summarizes the mechanical properties of crosslinked poly(glycerol adipate) (PGA) and its copolymers with ethylene glycol, which can be considered analogous to **diglycerol**-based polyesters in terms of their elastomeric nature. The data is adapted from Navarro et al. (2017).[\[1\]](#)

Polymer Composition (Molar Ratio Adipic Acid:Glycerol: Ethylene Glycol)	Curing Time (days)	Young's Modulus (MPa)	Tensile Strength (MPa)	Elongation at Break (%)
1:1:0	5	0.07 ± 0.01	-	-
1:1:0	10	0.25 ± 0.03	-	-
1:0.6:0	5	8.33 ± 0.54	-	-
1:0.75:0.25	5	0.15 ± 0.02	-	-
1:0.5:0.5	5	0.12 ± 0.01	-	-

Note: Tensile strength and elongation at break were not reported for all samples in the cited study.

Biodegradation of Diglycerol-Based Polyesters

The biodegradability of these materials is a key feature. While specific quantitative data for the soil burial of **diglycerol**-based polyesters is limited in the readily available literature, the degradation of similar aliphatic polyesters provides an indication of their environmental fate. For instance, after 60 days of incubation in a PBS buffer (pH 7.4) at 37°C, a poly(glycerol adipate) elastomer showed a mass loss of 31% when synthesized from an equimolar ratio of adipic acid to glycerol, and a 15% mass loss when an excess of adipic acid was used.^[2] The degradation products of poly(glycerol adipate) have been identified as non-toxic compounds, including PGA dimers, adipic acid, and glycerol.

Experimental Protocols

Protocol 1: Enzymatic Synthesis of Poly(diglycerol adipate)

This protocol describes the synthesis of poly(**diglycerol** adipate) using a lipase catalyst, which offers mild reaction conditions and high selectivity.

Materials:

- **Diglycerol**
- Divinyl adipate (DVA)
- Immobilized *Candida antarctica* lipase B (e.g., Novozym 435)
- Anhydrous tetrahydrofuran (THF)
- Argon or Nitrogen gas

Procedure:

- In a round-bottom flask, dissolve equimolar amounts of **diglycerol** and divinyl adipate in anhydrous THF.
- Add the immobilized lipase (typically 5-10% by weight of the total monomers).
- Purge the flask with an inert gas (argon or nitrogen) and seal it.
- Stir the reaction mixture at a controlled temperature (e.g., 60°C) for 24-48 hours.
- After the reaction, remove the enzyme by filtration.
- Concentrate the filtrate by evaporating the THF under reduced pressure.
- The resulting viscous polymer can be further purified by precipitation in a non-solvent like cold methanol, followed by drying under vacuum.

Protocol 2: Melt Polycondensation of Diglycerol with Maleic Anhydride

This protocol outlines the solvent-free synthesis of a **diglycerol**-based polyester using melt polycondensation. This method is advantageous for its simplicity and reduced use of solvents.

Materials:

- **Diglycerol**
- Maleic anhydride

Procedure:

- In a reaction vessel equipped with a mechanical stirrer, a nitrogen inlet, and a condenser, combine **diglycerol** and maleic anhydride in the desired molar ratio (e.g., 1:1).
- Heat the mixture under a nitrogen atmosphere to a temperature of 150-180°C with constant stirring.
- Maintain the reaction at this temperature for a specified period (e.g., 4-6 hours) to allow for the initial polycondensation and removal of water as a byproduct.
- To drive the reaction to completion and increase the molecular weight of the polymer, apply a vacuum to the system for an additional period (e.g., 2-4 hours) while maintaining the temperature.
- The resulting polyester can be cooled and collected for further characterization.

Protocol 3: Soil Burial Test for Biodegradation Assessment

This protocol provides a standardized method for evaluating the biodegradability of **diglycerol**-based polymer films in a soil environment.

Materials:

- Polymer film samples of known weight and dimensions.
- Natural, sieved soil with a known pH, moisture content, and microbial activity.
- Perforated containers or mesh bags.

Procedure:

- Cut the polymer films into uniform pieces (e.g., 2 cm x 2 cm).

- Dry the samples in a desiccator until a constant weight is achieved and record the initial dry weight (W_i).
- Bury the samples in containers filled with soil at a depth of approximately 5-10 cm. Ensure good contact between the film and the soil.
- Maintain the soil moisture content at a consistent level (e.g., 50-60% of its water-holding capacity) throughout the experiment.
- Incubate the containers at a constant temperature (e.g., 25-30°C).
- At predetermined time intervals (e.g., 7, 14, 28, 56, and 90 days), retrieve a set of samples from the soil.
- Carefully clean the retrieved samples to remove any adhering soil particles by gently washing with distilled water.
- Dry the cleaned samples in a desiccator until a constant weight is achieved and record the final dry weight (W_f).
- Calculate the percentage of weight loss using the following formula: Weight Loss (%) = [(W_i - W_f) / W_i] * 100

Visualizations

Signaling Pathways and Workflows

[Click to download full resolution via product page](#)

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 2. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- To cite this document: BenchChem. [Application Notes and Protocols for Diglycerol-Based Biodegradable Packaging Materials]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b7805268#use-of-diglycerol-in-creating-biodegradable-packaging-materials>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com